2-Amino-2-(2-bromophenyl)ethanol
Description
Significance of β-Amino Alcohols in Synthetic Chemistry
The β-amino alcohol (or 1,2-amino alcohol) framework is a privileged structural motif in organic chemistry. westlake.edu.cn These compounds are not only prevalent in a wide array of natural products and pharmaceuticals but also serve as indispensable tools in asymmetric synthesis. westlake.edu.cn
Their importance stems from several key features:
Biological Activity: The β-amino alcohol scaffold is a core component of numerous drugs. For instance, it is found in β-blockers used to manage cardiovascular disorders and in various antiviral and anticancer agents. researchgate.net
Chiral Auxiliaries and Ligands: Enantiomerically pure β-amino alcohols are extensively used as chiral auxiliaries, guiding the stereochemical outcome of chemical reactions. Furthermore, their ability to form stable chelate complexes with metals makes them excellent ligands for asymmetric catalysis, enabling the synthesis of chiral molecules with high enantioselectivity. westlake.edu.cnresearchgate.net
Synthetic Intermediates: The vicinal amino and hydroxyl groups offer two reactive sites for further functionalization, making them versatile precursors for synthesizing more complex molecules, including unnatural amino acids and various heterocyclic systems.
The synthesis of β-amino alcohols is a well-explored area of research, with numerous established methods. A common and straightforward approach is the ring-opening of epoxides with amines. nih.gov Other significant methods include the reduction of α-amino ketones, the aminohydroxylation of alkenes, and various catalytic asymmetric strategies designed to produce enantiomerically pure products. westlake.edu.cnacs.org The development of new catalytic systems for the efficient and selective synthesis of chiral β-amino alcohols from simple starting materials remains an active field of investigation. westlake.edu.cn
Overview of the 2-Bromophenyl Moiety in Chemical Synthesis
The 2-bromophenyl group is a versatile building block in organic synthesis, largely due to the reactivity of the carbon-bromine bond. The presence of the bromine atom, a halogen, on the aromatic ring opens up a vast array of synthetic possibilities.
Key transformations involving the bromo-aromatic group include:
Cross-Coupling Reactions: The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions are fundamental for constructing carbon-carbon and carbon-heteroatom bonds, allowing for the assembly of complex molecular frameworks from simpler precursors. nih.gov
Formation of Organometallic Reagents: The bromo-substituent can be readily converted into an organolithium or Grignard reagent through metal-halogen exchange or direct insertion of magnesium. These highly nucleophilic reagents are crucial for forming new carbon-carbon bonds with a wide range of electrophiles.
Benzyne (B1209423) Formation: Ortho-dihalo or halo-substituted aryl precursors can be used to generate highly reactive benzyne intermediates. For example, 2-bromophenylboronic esters can act as benzyne precursors in palladium-catalyzed reactions. acs.org
Medicinal Chemistry: Brominated aromatic compounds are frequently found in pharmaceuticals. acs.org The bromine atom can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity for a biological target. Furthermore, its lipophilicity can improve a drug molecule's pharmacokinetic properties. Many bioactive heterocycles have been synthesized using bromophenyl precursors. ekb.egresearchgate.netmdpi.comnih.gov
The ortho positioning of the bromine atom in 2-Amino-2-(2-bromophenyl)ethanol relative to the aminoethanol side chain can exert significant steric and electronic influence on the molecule's reactivity and conformational preferences, a factor that can be exploited in targeted synthesis.
Research Trajectories for this compound
The specific combination of functional groups in this compound suggests several promising avenues for future research and application. While dedicated studies on this exact molecule are not extensively documented, its potential can be inferred from the known chemistry of its constituent parts.
Potential Synthetic Routes: The synthesis of this compound could be approached through several established methodologies for creating chiral amino alcohols.
Asymmetric Reduction: A highly effective route would be the asymmetric transfer hydrogenation of the corresponding α-amino ketone, 2-amino-1-(2-bromophenyl)ethan-1-one hydrochloride, using a chiral ruthenium or rhodium catalyst. This method is known to produce chiral 1,2-amino alcohols with high yields and excellent enantioselectivities. acs.org
Epoxide Ring-Opening: The reaction of 2-(2-bromophenyl)oxirane (B2677418) with an ammonia (B1221849) source would provide a direct route to the racemic amino alcohol. Subsequent resolution or the use of a chiral catalyst for the ring-opening could yield enantiomerically enriched products.
From Precursor Alcohols: The precursor 2-(2-bromophenyl)ethanol (B130303) is commercially available and can be oxidized to 2-(2-bromophenyl)acetaldehyde, which could then be further elaborated to introduce the amino group. biosynth.com
Table 2: Comparison of Potential Synthetic Strategies
| Synthetic Strategy | Key Precursor | Common Reagents/Catalysts | Potential Advantages |
| Asymmetric Transfer Hydrogenation | 2-Amino-1-(2-bromophenyl)ethan-1-one | Chiral Ru/Rh catalysts, HCOOH/TEA acs.org | High enantioselectivity, good yields |
| Epoxide Ring-Opening | 2-(2-Bromophenyl)oxirane | NH3, Lewis acids, or chiral catalysts | Direct, atom-economical |
| Chiral Pool Synthesis | (S)- or (R)-Phenylglycinol derivatives | Multi-step transformations | Access to specific stereoisomers |
This interactive table outlines and compares potential methods for synthesizing this compound.
Applications in Asymmetric Catalysis: Given its chiral β-amino alcohol structure, an immediate area of interest is its use as a chiral ligand. The nitrogen and oxygen atoms are ideally positioned to chelate to a metal center, creating a chiral environment for catalysis. The 2-bromophenyl group offers a site for further modification, allowing for the fine-tuning of the ligand's steric and electronic properties to optimize catalytic activity and selectivity for specific reactions.
Precursor for Heterocyclic Synthesis: The molecule is a prime candidate for the synthesis of novel heterocyclic compounds. The amino and alcohol groups can undergo intramolecular cyclization to form oxazoline (B21484) rings. More complex polycyclic systems could be accessed via intramolecular cross-coupling reactions, utilizing the reactive C-Br bond to form new rings, a common strategy in the synthesis of alkaloids and other biologically active natural products. nih.gov
Role in Medicinal Chemistry: The combination of a chiral amino alcohol and a bromophenyl moiety makes this compound an attractive scaffold for medicinal chemistry programs. Brominated compounds have shown promise as anticancer and antimicrobial agents. nih.govnih.gov This molecule could serve as a starting point for developing new therapeutic agents, where the bromine atom could be crucial for target binding or for later-stage functionalization to optimize biological activity. acs.org
Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-(2-bromophenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c9-7-4-2-1-3-6(7)8(10)5-11/h1-4,8,11H,5,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSFGKBTMASDCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CO)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Amino 2 2 Bromophenyl Ethanol
General Synthesis Strategies
General strategies for the synthesis of 2-Amino-2-(2-bromophenyl)ethanol primarily focus on the formation of the amino alcohol functionality from readily available precursors.
A hypothetical route to this compound could involve the reaction of a carbanion derived from 2-bromophenylacetonitrile (B96472) with ethylene (B1197577) oxide. This strategy, while not explicitly documented for this specific compound, is based on established principles of organic chemistry. The reaction would proceed via the nucleophilic attack of the nitrile-stabilized carbanion on the epoxide ring of ethylene oxide. Subsequent reduction of the nitrile group would then yield the desired amino alcohol.
A plausible multi-step sequence is outlined below:
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | Deprotonation | 2-Bromophenylacetonitrile, Strong base (e.g., NaH, LDA) in an aprotic solvent (e.g., THF) | Nitrile-stabilized carbanion |
| 2 | Epoxide Ring-Opening | Ethylene oxide, followed by aqueous workup | 4-(2-Bromophenyl)-4-cyanobutan-1-ol |
| 3 | Nitrile Reduction | Reducing agent (e.g., LiAlH₄, H₂/Raney Ni) | This compound |
An alternative approach could involve a Grignard reaction. The addition of a Grignard reagent to a nitrile can form an imine, which upon hydrolysis yields a ketone. However, direct reaction with ethylene oxide is not the standard protocol for Grignard reagents.
A more established method for the synthesis of β-amino alcohols is the reduction of the corresponding α-amino acid or its derivatives. In this case, 2-amino-2-(2-bromophenyl)acetic acid serves as the key precursor. The direct reduction of an amino acid can be challenging due to the presence of both acidic and basic functional groups. Therefore, protection of the amino group and activation of the carboxylic acid are typically required.
The general procedure involves the following steps:
N-Protection: The amino group of 2-amino-2-(2-bromophenyl)acetic acid is protected, commonly as a carbamate (B1207046) (e.g., Boc or Cbz group).
Carboxylic Acid Activation: The protected amino acid is then activated to facilitate reduction. This can be achieved by converting it into a mixed anhydride (B1165640) or an active ester.
Reduction: The activated carbonyl group is reduced using a hydride reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). google.com
Deprotection: The protecting group is removed to yield the final this compound.
| Reagent/Step | Purpose | Typical Conditions |
| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Amino group protection | Base (e.g., NaHCO₃), Dioxane/Water |
| Isobutyl chloroformate, N-methylmorpholine (NMM) | Mixed anhydride formation | Anhydrous THF, -15°C |
| Sodium borohydride (NaBH₄) | Reduction of the activated carbonyl | Water, 0°C to room temperature |
| Acid (e.g., HCl) | Deprotection of the Boc group | Dioxane or other suitable solvent |
This method is advantageous as it often proceeds with retention of stereochemistry if a chiral amino acid precursor is used. google.com
The ring-opening of an epoxide with an amine is a direct and widely used method for the synthesis of β-amino alcohols. acs.org For the synthesis of this compound, the key intermediate is 2-(2-bromophenyl)oxirane (B2677418).
The synthesis of this epoxide can be achieved by the epoxidation of 2-bromostyrene. Subsequently, the epoxide ring is opened by a nucleophilic attack of ammonia (B1221849). The reaction is typically regioselective, with the nucleophile attacking the more substituted carbon (benzylic position) of the epoxide ring. growingscience.com
| Reactant | Reagent | Product | Key Features |
| 2-(2-bromophenyl)oxirane | Aqueous Ammonia (NH₃) | This compound | High regioselectivity for attack at the benzylic carbon. The reaction can be carried out in water or with co-solvents like isopropanol. growingscience.com |
This method is atom-economical and avoids the use of more hazardous reagents that might be required in other synthetic routes. researchgate.net
Stereoselective and Asymmetric Synthesis Approaches
The development of stereoselective methods is crucial for the synthesis of enantiomerically pure β-amino alcohols, which are important chiral building blocks.
The asymmetric synthesis of chiral β-amino alcohols like this compound can be achieved by employing chiral auxiliaries or catalysts. One of the most effective strategies involves the asymmetric epoxidation of an allylic alcohol, followed by a series of transformations.
For instance, the Sharpless asymmetric epoxidation allows for the enantioselective synthesis of a chiral epoxy alcohol. This can then be converted to the desired amino alcohol. While a direct application to this compound is not explicitly detailed, the general principles are applicable.
Another approach involves the use of chiral auxiliaries derived from 1,2-amino alcohols in various asymmetric reactions. biosynth.com
When the precursor is an α-amino ketone, such as 2-amino-1-(2-bromophenyl)ethanone, the reduction of the ketone can lead to two diastereomers (syn and anti). The stereochemical outcome of this reduction can be controlled by the choice of reducing agent and reaction conditions.
The reduction of N-protected α-amino ketones has been studied to achieve high diastereoselectivity. For example, chelation-controlled reductions often lead to the syn diastereomer, while non-chelating conditions can favor the anti product.
| Reducing Agent | Typical Diastereoselectivity | Control Element |
| LiAlH(O-t-Bu)₃ | >95:5 (anti:syn) | Chelation control |
| NB-Enantride® (a chiral borane) | 5:95 (anti:syn) | Felkin-Anh model |
The reduction of N-tert-Butanesulfinyl α'-bromo ketones has also been shown to proceed with high diastereoselectivity, providing access to chiral amino alcohols. The stereochemical outcome is often dependent on the reducing agent used, with reagents like zinc borohydride showing high selectivity. rsc.org These strategies offer a powerful tool for controlling the stereochemistry of the final product. acs.org
Asymmetric Metal-Templated Synthesis Approaches
Asymmetric metal-templated synthesis represents a sophisticated strategy where a metal ion coordinates with reactants to control the stereochemical course of a reaction. This approach is instrumental in the synthesis of mechanically interlocked molecules (MIMs) like rotaxanes and can be adapted for other complex molecular architectures. nih.gov
In what is known as an "active-metal template" strategy, a metal-ion complex not only acts as a template but also catalyzes the key bond-forming step. A prominent example is the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a "click chemistry" reaction. nih.gov In this method, a copper(I) ion templates the reaction between an azide (B81097) and an alkyne, facilitating their cycloaddition to form a triazole ring. This templating effect is crucial for efficiently creating the interlocked structure of a mdpi.comrotaxane by clipping a macrocycle around a dumbbell-shaped axle. nih.gov While demonstrated for MIMs, the principle of using a chiral metal complex to direct the spatial orientation of reactants is a foundational concept in asymmetric catalysis applicable to the synthesis of various chiral molecules, including amino alcohols.
Biocatalytic and Enzymatic Synthetic Methods
Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. Enzymes and whole microbial cells are used to perform complex chemical transformations with remarkable precision, particularly for producing optically active compounds.
Microbial Synthesis for Optically Active Amino Alcohol Derivatives
The use of whole microorganisms for the enantioselective reduction of ketones is a well-established method for producing chiral alcohols. mdpi.com In this approach, various microbial strains are screened for their ability to convert a prochiral ketone into a specific enantiomer of the corresponding alcohol. This process leverages the stereospecificity of oxidoreductase enzymes within the cells.
For instance, in the synthesis of a key pharmaceutical intermediate, various microorganisms were screened to find catalysts for the enantioselective reduction of a ketone substrate. The process was successfully scaled up, demonstrating its industrial viability. In preparative-scale bioreductions using cell suspensions of Hansenula polymorpha and Hansenula fabianii, reaction yields greater than 80% and enantiomeric excesses (e.e.) over 94% were achieved. mdpi.com A scaled-up single-stage process in a 15-L fermentor yielded the desired alcohol at 88% yield and 95% e.e. mdpi.com
Table 2: Microbial Bioreduction Performance
| Microorganism | Substrate Concentration | Reaction Yield | Enantiomeric Excess (e.e.) |
|---|---|---|---|
| Hansenula polymorpha SC 13865 | - | >80% | >94% |
| Hansenula fabianii SC 13894 | - | >80% | >94% |
Enzymatic Resolution of Racemic Mixtures
Enzymatic resolution is a widely used technique for separating racemic mixtures of chiral compounds. This method relies on the ability of an enzyme to selectively react with only one enantiomer of a racemic substrate. The result is a mixture of the unreacted, enantiomerically pure substrate and the modified product, which can then be separated by conventional chemical methods. This approach is particularly valuable when a racemic synthesis route is more straightforward or cost-effective than a direct asymmetric synthesis. The high enantioselectivity of enzymes like lipases, proteases, and oxidoreductases makes them ideal catalysts for these resolutions, often achieving enantiomeric excesses greater than 99%.
Amine Transaminase Cascades in Complex Molecule Synthesis
Amine transaminases (ATAs) are powerful biocatalysts for the synthesis of chiral amines and non-canonical amino acids. mdpi.com These pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde acceptor. mdpi.com
A significant challenge in using ATAs is that the reaction equilibrium often disfavors product formation. To overcome this, multi-enzyme cascade reactions are employed. In such a system, other enzymes are used to remove a reaction byproduct, thereby driving the equilibrium toward the desired product. For example, a cascade involving a D-amino acid ATA, a lactate (B86563) dehydrogenase, and a formate (B1220265) dehydrogenase was developed for the synthesis of (R)-2-amino-3-(2-bromophenyl)propanoic acid, achieving a stable conversion of over 95%. mdpi.com
More recently, a "smart" amine donor strategy using lysine (B10760008) has been developed. nih.gov Upon donating its amino group, the lysine-derived ketone byproduct spontaneously cyclizes, which removes it from the equilibrium and drives the reaction forward. This approach eliminates the need for a multi-enzyme cascade and has been used to synthesize a broad scope of β-branched arylalanines with high yields and selectivities. nih.gov
Table 3: Model Multi-Enzyme Cascade for D-Amino Acid Synthesis mdpi.com
| Enzyme | Role | Outcome |
|---|---|---|
| D-amino acid ATA (Bacillus cereus) | Transfers amino group to keto-acid | Forms D-amino acid product |
| D-lactate dehydrogenase (Lactobacillus helveticus) | Regenerates co-substrate | Drives main reaction |
Catalytic Methodologies in Synthesis
Beyond organocatalysis and biocatalysis, traditional catalytic methods remain crucial for key transformations. Catalytic reduction, in particular, is a fundamental step in many synthetic sequences.
The reduction of an aromatic nitro group is a common method for installing an amine group on an aromatic ring. A process for preparing 2-(o-aminophenyl)ethanol involves the catalytic reduction of 2-(o-nitrophenyl)ethanol using hydrogen gas and a Raney nickel catalyst. google.com Raney nickel is favored for its high activity and cost-effectiveness. Research has shown that the efficiency of this reduction can be significantly improved by adding a small amount of an alkali compound, such as sodium hydroxide (B78521), to the reaction system. This addition enhances the catalyst's activity, leading to a faster reaction rate and higher yields. google.com
Table 4: Effect of Alkali on Catalytic Reduction of 2-(o-nitrophenyl)ethanol google.com
| Amount of NaOH (moles) | Reaction Time | Conversion | Yield of 2-(o-aminophenyl)ethanol |
|---|---|---|---|
| 0 | 120 minutes | 100% | 94.5% |
| 0.00075 | 60 minutes | 100% | 98.5% |
Transition Metal-Catalyzed Reactions for Related Compounds
Transition metal catalysis is a cornerstone in modern synthetic organic chemistry, offering efficient and selective pathways for forming complex molecules like aliphatic amines and their derivatives. mdpi.comacs.org These methods are prized for their ability to facilitate bond formation with high degrees of control over reactivity and selectivity. mdpi.com Catalysts based on metals such as palladium, copper, iridium, and rhodium have been extensively developed for the synthesis of amino alcohols and related structures. mdpi.comacs.orgresearchgate.net
A variety of transition metal-catalyzed reactions have been successfully employed for the synthesis of β-amino alcohols and 2-arylethylamines, which are structurally related to this compound. These reactions often involve cross-coupling, hydroamination, or the ring-opening of epoxides. mdpi.comacs.orgresearchgate.net
For instance, copper-catalyzed reactions are prominent in this field. One approach involves the N-arylation of amino alcohols with aryl bromides using a copper(I) chloride catalyst with potassium hydroxide as a base. chemicalbook.com Another strategy is the enantioselective C–H amination, which utilizes a multi-catalytic system involving a chiral copper catalyst and an iridium photocatalyst to convert an alcohol into a chiral β-amino alcohol. nih.gov This radical relay mechanism transiently converts the alcohol to an imidate radical, which then undergoes an intramolecular hydrogen atom transfer (HAT). nih.gov
Palladium-catalyzed reactions, such as the well-known Suzuki, Stille, and Sonogashira cross-coupling reactions, are fundamental for creating carbon-carbon bonds necessary in precursors to these amino alcohols. mdpi.com The Tsuji-Trost allylation, catalyzed by palladium, has also been a key step in constructing quaternary amino carbon centers in complex molecules. mdpi.com
Iridium catalysts have proven effective in the asymmetric synthesis of amino alcohols. For example, an [Ir(coe)2Cl]2 catalyst combined with a specific phosphine (B1218219) ligand can facilitate the asymmetric hydroamination of alkenes to produce chiral amines with high enantioselectivity. acs.org Similarly, rhodium-catalyzed reactions, such as enantioselective intermolecular carboamination, have been used to synthesize chiral allylic amines from N-phenoxy amides. nih.gov
Table 1: Examples of Transition Metal-Catalyzed Reactions for Related β-Amino Alcohols
| Catalyst System | Reaction Type | Substrates | Key Features |
|---|---|---|---|
| CuCl / KOH | N-arylation | Aryl bromide, Amine | Synthesis of 2-anilinoethanol (B49455) from bromobenzene (B47551) and monoethanolamine. chemicalbook.com |
| Chiral Cu catalyst / Ir photocatalyst | Asymmetric C–H Amination | 2-phenyl ethanol (B145695) derivative | Multi-catalytic radical relay mechanism; yields enantioenriched β-amino alcohol. nih.gov |
| PdCl2(dppf) | Suzuki Coupling | Boronic acid, Vinyl iodide | Used in the synthesis of complex natural products containing diene esters. mdpi.com |
| [Ir(coe)2Cl]2 / DTBM–Segphos | Asymmetric Hydroamination | Bicyclic alkene, Aniline (B41778) | Produces chiral amines in high yields and excellent enantioselectivities (up to 99% ee). acs.org |
| Cp*Rh(III) catalyst | Enantioselective Carboamination | N-phenoxy amide | Involves aryl C–H activation and intramolecular amide transfer. nih.gov |
Catalyst-Free Synthesis Considerations
While catalytic methods offer precision and efficiency, catalyst-free approaches provide advantages in terms of cost, simplicity, and reduced metal contamination in the final product. These methods are particularly attractive from a green chemistry perspective. tandfonline.comrsc.org
A primary catalyst-free route to β-amino alcohols is the aminolysis of epoxides. tandfonline.comorganic-chemistry.org This reaction involves the direct ring-opening of an epoxide with an amine. Although traditionally requiring harsh conditions like high temperatures and an excess of amine, recent advancements have enabled this transformation under milder, solvent-free, or aqueous conditions. tandfonline.com For example, the use of polar mixed solvent systems or simply water can promote the efficient and regioselective synthesis of β-amino alcohols from various epoxides and primary amines in high yields without any catalyst. organic-chemistry.org
Another catalyst-free strategy involves multicomponent reactions. For instance, a green synthetic protocol for certain aminothiazole derivatives has been developed using aqueous ethanol as a solvent at elevated temperatures, completely avoiding a catalyst and the need for column chromatography purification. rsc.org Similarly, some quinoxaline (B1680401) derivatives can be synthesized in ethanol via a protocol that is catalyst-free, proceeds in one pot, and uses commercially available reagents. nih.gov These examples highlight a growing trend towards developing more environmentally benign synthetic procedures that eliminate the need for a catalyst.
Table 2: Examples of Catalyst-Free Synthetic Methods for Related Compounds
| Reaction Type | Substrates | Conditions | Key Features |
|---|---|---|---|
| Aminolysis of Epoxides | Epoxides, Primary Amines | Water or polar mixed solvents | High selectivity and excellent yields; environmentally benign. organic-chemistry.org |
| Aminolysis of Epoxides | Epoxide, Amine | Solvent-free | Mild conditions, short reaction times, excellent yields, and high regioselectivity are noted with certain activating agents like cyanuric chloride, though the core reaction can proceed without a metal catalyst. tandfonline.com |
| Multicomponent Reaction | 2-aminothiazole, Barbituric acid, Aromatic aldehydes | Aqueous ethanol, 80 °C | Green approach, shorter reaction time, good yields, no column chromatography. rsc.org |
| Nucleophilic Substitution/Thionation | 2,3-dichloroquinoxaline, Amines/Alcohols | Ethanol, 70 °C | One-pot reaction with a simple experimental procedure. nih.gov |
Chemical Reactivity and Transformations of 2 Amino 2 2 Bromophenyl Ethanol
Oxidation Reactions of the Hydroxyl and Amino Groups
The oxidation of amino alcohols can be a complex process, as both the hydroxyl and amino groups are susceptible to oxidation. The outcome of the reaction is often dependent on the specific oxidizing agent used and the reaction conditions. louisville.edu
Oxidation of the Hydroxyl Group: Strong oxidizing agents can convert the primary alcohol group (-CH₂OH) into a carboxylic acid. However, to achieve selective oxidation of the alcohol in the presence of the amino group, the amino group is often first protected. For instance, acetylation of the amino group to form an amide can prevent its oxidation, allowing for the selective oxidation of the hydroxyl group. louisville.edu
Oxidation of the Amino Group: The amino group can also be oxidized, but this typically requires specific reagents. The presence of the electron-withdrawing bromo-phenyl group can influence the reactivity of the amino group.
In the broader context of amino alcohol chemistry, catalytic systems have been developed to selectively oxidize the alcohol to an aldehyde, which can then undergo further reactions in a one-pot process. rsc.orgrsc.org
Reduction Reactions of Functional Groups
The functional groups of 2-Amino-2-(2-bromophenyl)ethanol also present opportunities for reduction reactions.
Reduction of the Bromine Atom: The bromine atom on the phenyl ring can be removed via catalytic hydrogenation. This reaction typically involves a palladium catalyst and a source of hydrogen, effectively replacing the bromine atom with a hydrogen atom.
Reduction of the Phenyl Ring: Under more forcing conditions, such as high pressure and temperature with a suitable catalyst (e.g., rhodium or ruthenium), the aromatic ring itself can be reduced to a cyclohexyl ring.
It is important to note that the choice of reducing agent and reaction conditions is crucial to achieve the desired selective reduction without affecting other functional groups.
Nucleophilic Substitution Reactions of the Bromine Atom
The bromine atom on the phenyl ring is susceptible to nucleophilic aromatic substitution, although this type of reaction is generally less facile than S_N2 reactions on aliphatic carbons. masterorganicchemistry.com The reactivity can be enhanced by the presence of activating groups on the ring or by using strong nucleophiles and specific catalysts, such as copper or palladium complexes.
Common nucleophiles that can displace the bromine atom include:
Cyanide ions (CN⁻)
Alkoxides (RO⁻)
Amines (RNH₂)
These reactions lead to the formation of new carbon-carbon, carbon-oxygen, or carbon-nitrogen bonds, respectively, at the position of the original bromine atom.
Cyclization Reactions and Heterocyclic Formation
The bifunctional nature of this compound, possessing both an amino and a hydroxyl group, makes it a valuable precursor for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions.
One of the significant applications of related 2-alkynylanilines is their cyclization to form indole (B1671886) derivatives. mdpi.com While this compound does not directly form indoles in a single step, it can be a precursor to intermediates that do. For example, after conversion of the ethanol (B145695) side chain, intramolecular cyclization can occur.
A general strategy involves the palladium-catalyzed cyclization of a 2-alkynylaniline derivative. mdpi.com This process can be adapted for substrates derived from this compound. Furthermore, oxidative cyclization of related 4-(2-aminophenyl) derivatives is a known method for producing indolin-3-ones, which are precursors to indoles. acs.orgnih.gov
The field of amino alcohol chemistry is rich with cyclization reactions that lead to the formation of various N-heterocycles. rsc.orgrsc.org These reactions often proceed through a "hydrogen shuttling" mechanism where the alcohol is first oxidized to an aldehyde or ketone, which then undergoes an intramolecular reaction with the amine, followed by reduction of the resulting imine or enamine.
Key factors influencing the outcome of these cyclizations include:
The length of the carbon chain separating the amino and hydroxyl groups.
The nature of the catalyst employed. rsc.orgrsc.org
The presence of additives, such as a hydrogen acceptor or water. rsc.orgresearchgate.net
These principles can be applied to design synthetic routes starting from this compound to access a variety of heterocyclic structures.
Cascade and Multi-Component Reactions
Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next. The structure of this compound is well-suited for initiating such cascades.
For instance, an initial reaction at one of the functional groups can trigger a subsequent intramolecular cyclization. An example from related chemistry is the iodine-mediated cascade reaction of 2′-bromoacetophenones with benzohydrazides, which proceeds through cyclocondensation and aromatization steps to form complex heterocyclic systems. rsc.org
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, represent another powerful synthetic strategy. The amino and hydroxyl groups of this compound can participate as nucleophiles in MCRs. For example, the multicomponent domino cyclization of ethyl trifluoropyruvate with methyl ketones and amino alcohols leads to the formation of γ-lactam annulated oxazacycles. mdpi.com
Role As a Synthetic Precursor and Chiral Building Block
Utility in the Synthesis of Complex Organic Molecules
As a chiral building block, 2-Amino-2-(2-bromophenyl)ethanol is integral to the assembly of complex molecules where stereochemistry is critical. Chiral 1,2-amino alcohols are recognized as privileged structures in medicinal chemistry and are found in numerous natural products and pharmaceutical agents. nih.govacs.orgnih.govnih.gov The presence of the bromine atom on the phenyl ring provides a reactive handle for further molecular elaboration, typically through metal-catalyzed cross-coupling reactions. This enables the introduction of diverse functional groups, expanding its utility in creating libraries of complex structures for drug discovery and development. mdpi.combiosynth.com
Applications in the Synthesis of Tryptamines and Related Indoles
The structure of this compound is particularly well-suited for the synthesis of tryptamines and other indole-based compounds, which are significant scaffolds in many pharmacologically active molecules. psu.edugrinnell.eduproquest.com A key synthetic strategy involves an intramolecular cyclization reaction.
Research has demonstrated that heating 2-amino-1-(o-bromophenyl)ethanols in a solution of methanolic ammonia (B1221849) at high temperatures (140-170 °C) directly yields the corresponding indole (B1671886). psu.edu This transformation leverages the proximity of the amino group and the bromo-substituted phenyl ring to construct the indole core. An alternative pathway begins with the corresponding ketone, 2'-bromoacetophenone, which is first converted to a β-amino-ketone. Subsequent reduction of the ketone yields the 1,2-amino alcohol, which is then cyclized under similar conditions to produce N-substituted tryptamines. psu.edu This method is advantageous for creating a wide variety of substituted indoles and tryptamines. psu.edu
| Starting Material | Conditions | Product | Yield |
|---|---|---|---|
| 2-Amino-1-(2-bromophenyl)ethanol | NH₃-MeOH, 160 °C, 72h | Skatole (3-methylindole) | 82% |
| Dibenzylamino-alcohol precursor | 1. Methanolic Ammonia 2. Hydrogenolysis | Tryptamine | 31% (overall) |
Precursor for Advanced Heterocyclic Scaffolds
Beyond indoles, this compound serves as a precursor for other advanced heterocyclic scaffolds. The amino and alcohol functionalities can react to form various ring systems. For instance, 1,2-amino alcohols are common starting materials for the synthesis of oxazolines, which can be achieved by reacting them with compounds like trichloroacetonitrile. acs.org Furthermore, the literature describes the general synthesis of 1,3-oxazoles from N-acyl-α-amino ketones, which are direct derivatives of amino alcohols. nih.gov The compound's utility extends to the formation of other important heterocycles, such as 2-aminooxazoles, which have applications in medicinal chemistry. wikipedia.org The dual reactivity of the amino alcohol moiety and the bromo-phenyl group allows for the construction of a diverse range of complex heterocyclic systems. heteroletters.orgsemanticscholar.orgnih.govresearchgate.net
| Precursor Class | Resulting Heterocycle | General Method | Reference |
|---|---|---|---|
| 1,2-Amino Alcohols | Oxazolines | Reaction with trichloroacetonitrile | acs.org |
| N-acyl-α-amino ketones (derived from amino alcohols) | 1,3-Oxazoles | Intramolecular cyclodehydration (Robinson–Gabriel synthesis) | nih.gov |
| ortho-Aminophenyl derivatives | Indolin-3-ones | Oxidative cyclization | semanticscholar.orgnih.gov |
Development of Chiral Catalysts and Auxiliaries
The enantiomerically pure forms of 1,2-amino alcohols are a cornerstone in the field of asymmetric synthesis, where they are widely used as chiral ligands for metal catalysts and as chiral auxiliaries. nih.govacs.orgresearchgate.net
As chiral ligands, they coordinate to a metal center, creating a defined chiral environment that directs the stereochemical outcome of a reaction. mdpi.comresearchgate.netnih.gov They have proven effective in a multitude of asymmetric transformations, including:
Asymmetric Reductions: Chiral amino alcohols are precursors to oxazaborolidine catalysts used for the highly enantioselective borane (B79455) reduction of prochiral ketones. semanticscholar.orgpolyu.edu.hk
Asymmetric Additions: They serve as ligands for ruthenium in the asymmetric transfer hydrogenation of ketones and imines, and for zinc in the enantioselective addition of organozinc reagents to aldehydes. mdpi.comresearchgate.netrsc.org
As a chiral auxiliary , the amino alcohol can be temporarily attached to a substrate molecule. Its inherent chirality guides the stereoselective formation of a new chiral center. After the reaction, the auxiliary is cleaved and can often be recovered, leaving behind an enantiomerically enriched product. acs.orgresearchgate.net The availability of both (R)- and (S)-enantiomers of this compound makes it a versatile tool, allowing chemists to selectively synthesize either enantiomer of a target molecule.
| Application | Reaction Type | Role of Amino Alcohol | Reference |
|---|---|---|---|
| Chiral Ligand | Asymmetric borane reduction of ketones | Forms chiral oxazaborolidine catalyst | semanticscholar.orgpolyu.edu.hk |
| Chiral Ligand | Asymmetric transfer hydrogenation (ATH) of ketimines | Forms chiral Ruthenium-complex | mdpi.com |
| Chiral Ligand | Enantioselective addition of diethylzinc (B1219324) to aldehydes | Forms chiral Zinc-complex | researchgate.netrsc.org |
| Chiral Auxiliary | Asymmetric synthesis of nitrogen heterocycles | Directs stereochemistry of bond formation | acs.org |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, DEPT)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR: The proton NMR spectrum of 2-Amino-2-(2-bromophenyl)ethanol would be expected to show distinct signals for each unique proton environment. The aromatic protons on the 2-bromophenyl group would appear in the downfield region (typically 7.0-8.0 ppm). The methine proton (CH) adjacent to the amino and phenyl groups, and the methylene (B1212753) protons (CH₂) of the ethanolamine (B43304) side chain would exhibit characteristic chemical shifts and coupling patterns. The protons of the amine (NH₂) and hydroxyl (OH) groups would likely appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.
¹³C NMR: The carbon-13 NMR spectrum would provide information on the number of unique carbon environments. Six distinct signals would be expected for the aromatic carbons of the 2-bromophenyl ring, with the carbon bearing the bromine atom showing a characteristic shift. Two additional signals would correspond to the benzylic carbon (CH) and the methylene carbon (CH₂OH) of the ethanolamine moiety.
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments would be used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. A DEPT-90 experiment would only show signals for CH carbons. This would allow for the unambiguous assignment of the methine and methylene carbons in the structure.
Interactive Data Table: Predicted NMR Data
| Analysis | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H NMR | 7.6 - 7.1 | Multiplet | Aromatic-H |
| ~4.0 | Triplet/Doublet of Doublets | CH-N | |
| ~3.6 | Multiplet | CH₂-O | |
| Variable | Broad Singlet | NH₂ | |
| Variable | Broad Singlet | OH | |
| ¹³C NMR | 140 - 120 | Aromatic-C | |
| ~122 | C-Br | ||
| ~65 | CH-N |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3400-3200 cm⁻¹ would indicate the O-H and N-H stretching vibrations. C-H stretching vibrations for the aromatic and aliphatic portions would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The C-N stretching vibration would be observed in the 1250-1020 cm⁻¹ region, and the C-O stretching would appear around 1260-1000 cm⁻¹. Aromatic C=C stretching absorptions would be seen in the 1600-1450 cm⁻¹ range. The C-Br stretching vibration would be expected at lower frequencies, typically in the 600-500 cm⁻¹ region.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would show absorption bands characteristic of the bromophenyl chromophore. Aromatic systems generally exhibit π → π* transitions. The presence of the bromine atom and the aminoethanol substituent would influence the wavelength of maximum absorption (λmax).
Interactive Data Table: Predicted Spectroscopic Data
| Spectroscopy | Expected Absorption/Wavelength | Functional Group/Transition |
|---|---|---|
| IR | 3400-3200 cm⁻¹ (broad) | O-H and N-H stretch |
| 1600-1450 cm⁻¹ | Aromatic C=C stretch | |
| 600-500 cm⁻¹ | C-Br stretch |
Mass Spectrometry (MS and HRMS)
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br). Common fragmentation pathways for amino alcohols include the loss of a hydroxyl group, an amino group, or cleavage of the carbon-carbon bond adjacent to the functional groups.
High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate measurement of the molecular mass of the compound. This allows for the determination of the elemental formula with a high degree of confidence, confirming that the composition is indeed C₈H₁₀BrNO.
Elemental Analysis for Compositional Confirmation
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and bromine) in the compound. The experimentally determined percentages would be compared with the theoretical values calculated from the molecular formula C₈H₁₀BrNO to confirm the compound's purity and empirical formula.
Interactive Data Table: Theoretical Elemental Composition
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 8 | 96.088 | 44.47% |
| Hydrogen | H | 1.008 | 10 | 10.080 | 4.67% |
| Bromine | Br | 79.904 | 1 | 79.904 | 36.98% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 6.48% |
| Oxygen | O | 15.999 | 1 | 15.999 | 7.40% |
| Total | | | | 216.078 | 100.00% |
Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a popular and versatile method for predicting molecular properties with a good balance of accuracy and computational cost.
Optimized Geometries and Conformational Analysis
A foundational step in computational analysis is the determination of the molecule's most stable three-dimensional shape, or its optimized geometry. This involves calculating the potential energy of various spatial arrangements of the atoms (conformers) to find the one with the lowest energy. For a flexible molecule like 2-Amino-2-(2-bromophenyl)ethanol, with its rotatable bonds in the aminoethanol side chain, multiple low-energy conformers likely exist. rsc.org A conformational analysis would identify these stable structures and the energy barriers between them, which is crucial for understanding how the molecule might behave in different environments. rsc.orgrsc.org The analysis would typically involve systematic rotation around the key dihedral angles to map out the potential energy surface.
Calculation of Chemical Shifts and Spectroscopic Parameters
Once the optimized geometry is obtained, DFT can be used to predict spectroscopic parameters. This includes calculating Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and vibrational frequencies (Infrared and Raman spectra). These theoretical calculations are invaluable for interpreting experimental spectra and confirming the structure of the synthesized compound. While general principles of such calculations are well-established, specific calculated values for this compound are not present in the surveyed literature.
Energy Band Gap and Electronic Structure Analysis (e.g., HOMO/LUMO)
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap, which is a key indicator of a molecule's chemical reactivity and kinetic stability. amadischem.com A large gap suggests high stability and low reactivity, while a small gap indicates the molecule is more likely to participate in chemical reactions. amadischem.com Analysis of the HOMO and LUMO energy levels and their distribution across the molecule would reveal the likely sites for electrophilic and nucleophilic attack. For instance, in similar molecules, the LUMO is often located on the benzene (B151609) ring, while the HOMO might be on the amino or hydroxyl groups. cymitquimica.com
Table 1: Hypothetical Frontier Orbital Data for this compound
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | Data not available | Indicates the ability to donate an electron. |
| LUMO Energy | Data not available | Indicates the ability to accept an electron. |
| HOMO-LUMO Gap | Data not available | Correlates with chemical reactivity and stability. amadischem.com |
This table is for illustrative purposes only, as specific data for the target compound is not available in the searched literature.
Basis Set and Functional Selection in DFT
The accuracy of DFT calculations is highly dependent on the choice of the functional (which approximates the exchange-correlation energy) and the basis set (which describes the atomic orbitals). A common choice for organic molecules is the B3LYP functional combined with a basis set like 6-311++G(d,p). researchgate.net The selection would be validated by comparing calculated results for related known compounds with experimental data to ensure the chosen level of theory is appropriate for the system. researchgate.net
Molecular Modeling and Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is fundamental in drug discovery for predicting the binding affinity and mode of action of a potential drug molecule. nih.gov Such a study would involve preparing the 3D structure of the ligand and the target protein, generating a grid around the protein's active site, and then using a scoring function to evaluate the potential binding poses. nih.gov Without published studies, potential protein targets for this compound and its binding interactions remain speculative.
Quantum Chemical Calculations for Molecular Properties
Beyond DFT, other quantum chemical methods can be employed to calculate a range of molecular properties. These include the distribution of electric charge (Mulliken atomic charges), the molecular electrostatic potential (MEP), and dipole moments. researchgate.net An MEP map, for example, would visualize the electron-rich and electron-poor regions of this compound, providing further clues about its intermolecular interactions. These properties collectively contribute to a comprehensive understanding of the molecule's polarity, solubility, and reactivity.
Tautomeric Equilibria Investigations
While direct computational analyses of the tautomeric preferences for this compound are absent, research on analogous systems provides a framework for how such an investigation would be approached. Typically, density functional theory (DFT) calculations would be employed to determine the optimized geometries and relative energies of the potential tautomers. These calculations would help in predicting which tautomer is more stable under various conditions, such as in the gas phase or in different solvents.
For related molecules, such as aminothiazoles and other amino-imino systems, computational studies have successfully predicted the predominant tautomeric form. researchgate.netresearchgate.net These studies often find that the relative stability of tautomers can be influenced by factors like intramolecular hydrogen bonding, electronic effects of substituents, and the polarity of the solvent. researchgate.netorientjchem.org For instance, polar solvents might stabilize a more polar tautomer. orientjchem.org
A theoretical investigation into the tautomerism of this compound would likely involve calculating the energy difference between the amino and imino forms. The transition state connecting these two forms would also be located to determine the energy barrier for the tautomerization process. Such data would be crucial for understanding the reactivity and potential biological activity of the compound, as different tautomers can exhibit distinct chemical properties. However, without specific studies on this compound, any discussion remains speculative.
Advanced Analytical Methodologies for Characterization and Purity Assessment
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are cornerstone techniques for the purity assessment of non-volatile and thermally labile compounds like 2-Amino-2-(2-bromophenyl)ethanol. azolifesciences.com These methods offer high resolution and sensitivity for separating the main compound from its impurities.
UPLC systems utilize columns packed with sub-2 µm particles, which provides significantly higher efficiency and speed compared to traditional HPLC. sielc.com For instance, columns based on superficially porous particle (SPP) technology, such as those with 2.7 µm particles consisting of a solid core and a porous shell, deliver high resolution with lower backpressure. lcms.cz This technology allows for faster analysis times and reduced solvent consumption. lcms.cz
Because many amino acids lack a strong chromophore for UV detection, pre- or post-column derivatization is often necessary. azolifesciences.com A common approach involves pre-column derivatization where the amino group is reacted with a tagging agent. For primary amines, ortho-phthaldehyde (OPA) is a frequently used reagent, while 9-fluorenylmethylchloroformate (FMOC-Cl) is used for secondary amines. lcms.cz This process yields derivatives that can be readily detected by UV or fluorescence detectors, enhancing the sensitivity of the method. The derivatization process can be automated within the autosampler to ensure high reproducibility. lcms.cz
A typical reversed-phase HPLC method for a related compound, 2-Bromo-1-ethanol, utilizes a simple mobile phase of acetonitrile (B52724) and water with a phosphoric acid modifier. sielc.com For mass spectrometry compatibility, the non-volatile acid is typically replaced with a volatile one like formic acid. sielc.com
| Parameter | Typical Conditions for Amino Alcohol Analysis | Reference |
| Column | Reversed-Phase C18 or Superficially Porous Particle (e.g., Agilent AdvanceBio AAA) | lcms.cz |
| Mobile Phase | A: Aqueous buffer (e.g., phosphate (B84403) buffer) B: Acetonitrile or Methanol | sielc.comlcms.cz |
| Gradient | Gradient elution from low to high organic modifier concentration | lcms.cz |
| Flow Rate | 0.2 - 2.0 mL/min | lcms.cztsijournals.com |
| Detection | UV/Vis or Fluorescence (often requires derivatization) | azolifesciences.com |
| Derivatization Agent | Ortho-phthaldehyde (OPA) for primary amines | lcms.cz |
Chiral Chromatography for Enantiomeric Purity Determination
As this compound is a chiral molecule, distinguishing between its enantiomers is critical. Chiral chromatography is the definitive method for determining enantiomeric purity. mdpi.com This technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.gov
A validated chiral HPLC method developed for the analogous compound β-amino-β-(4-bromophenyl) propionic acid provides a strong reference for separating similar structures. tsijournals.com In that study, various CSPs were evaluated, with the (R, R) Whelk-01 column found to be highly effective. tsijournals.com The separation was achieved using a normal-phase mobile phase, and the study highlighted that ethanol (B145695) provided better separation compared to isopropanol. tsijournals.com The ability to resolve and quantify the unwanted enantiomer is crucial for quality control in asymmetric synthesis. mdpi.com
Common types of CSPs include those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, and cyclodextrins. mdpi.comnih.gov High-performance liquid chromatography equipped with CSPs is a well-established and powerful technique for chiral analysis in pharmaceutical development. mdpi.com
| Parameter | Method for Analogous Compound (β-amino-β-(4-bromophenyl) propionic acid) | Reference |
| Chiral Stationary Phase | (R, R) Whelk-01 | tsijournals.com |
| Mobile Phase | n-hexane:ethanol:TFA:isopropyl amine (95:5:0.1:0.025 v/v/v/v) | tsijournals.com |
| Flow Rate | Not Specified | tsijournals.com |
| Detection Wavelength | 225 nm | tsijournals.com |
| Retention Time (R-enantiomer) | ~18.0 min | tsijournals.com |
| Retention Time (S-enantiomer) | ~22.5 min | tsijournals.com |
| Resolution | >2.5 | tsijournals.com |
Gas Chromatography (GC) for Purity Assessment
Gas chromatography (GC) is a powerful analytical technique known for its high resolving power and sensitivity. researchgate.net However, its application to polar and non-volatile compounds like amino acids and amino alcohols requires a crucial sample preparation step: derivatization. researchgate.net This process converts the analyte into a more volatile and thermally stable derivative suitable for GC analysis. researchgate.net
Numerous derivatization strategies have been developed for amino acids. A common approach involves the esterification of the carboxylic acid group followed by acylation of the amino group. For example, N-Trifluoroacetylamino acid methyl esters are one class of derivatives that have been successfully analyzed by GC. researchgate.net Another comprehensive method involves N(O,S)-isobutyloxycarbonylation followed by tert-butyldimethylsilylation. researchgate.net Silylation reagents, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), are also effective for derivatizing amino acids, amines, and alcohols for GC-MS analysis. mdpi.com
The choice of derivatization reagent and GC conditions, including the column type (typically a capillary column with a specific stationary phase) and temperature program, are optimized to achieve baseline separation of the target compound from any impurities.
| Derivatization Approach | Reagents | Target Functional Groups | Reference |
| Acylation & Esterification | Trifluoroacetic anhydride (B1165640) (TFAA), Methanol | Amino, Hydroxyl, Carboxyl | researchgate.net |
| Silylation | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | Amino, Hydroxyl, Carboxyl | mdpi.com |
| Carbonylation & Silylation | Isobutyl chloroformate, tert-Butyldimethylsilyl chloride | Amino, Hydroxyl, Carboxyl | researchgate.net |
Other Chromatographic Techniques (e.g., LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection specificity and structural elucidation capabilities of mass spectrometry. This hybrid technique is invaluable for the comprehensive analysis of pharmaceutical compounds. It allows for the detection and identification of impurities, even at trace levels, without the need for reference standards.
For the analysis of amino compounds, different atmospheric pressure ionization (API) sources can be used. Electrospray ionization (ESI) is generally well-suited for polar compounds analyzed in polar ionic or polar organic mobile phases. sigmaaldrich.com Atmospheric pressure chemical ionization (APCI) is often the preferred method for compounds separated using less polar reversed-phase conditions. sigmaaldrich.com
Furthermore, advanced techniques like two-dimensional liquid chromatography (2D-LC) are emerging to tackle highly complex samples. azolifesciences.com In 2D-LC, the eluate from a first-dimension column is selectively transferred to a second, orthogonal column for further separation. azolifesciences.com This approach significantly increases peak capacity and resolution, enabling the separation of co-eluting impurities that would be unresolvable by a single-dimension separation. azolifesciences.com
Mechanistic Investigations of Reactions Involving 2 Amino 2 2 Bromophenyl Ethanol
Elucidation of Proposed Reaction Pathways
There is a notable absence of published studies that propose and elucidate specific reaction pathways for transformations involving 2-Amino-2-(2-bromophenyl)ethanol. While general reactions of amino alcohols are well-established, such as their conversion to cyclic amines or their use in the formation of oxazolidinones, specific pathways tailored to the electronic and steric effects of the 2-bromophenyl substituent are not detailed in the available literature. For related compounds, such as 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles, oxidative cyclization pathways involving enolate intermediates have been proposed. nih.gov However, direct analogies to this compound are speculative without experimental or computational evidence.
Role of Intermediates in Reaction Sequences
Information regarding the specific intermediates formed in reactions of this compound is not available. In the synthesis of related amino alcohols, amino alkoxides are known to be short-lived intermediates in processes like acyl transfer reactions. manchester.ac.uk For cyclization reactions of amino alcohols, chloro-substituted aniline (B41778) intermediates can be formed prior to intramolecular cyclization. orgsyn.org It is plausible that reactions involving this compound proceed through similar transient species, but this has not been experimentally verified or reported.
Kinetic vs. Thermodynamic Control in Transformations
The principles of kinetic versus thermodynamic control are fundamental in determining the product distribution of chemical reactions. wikipedia.org In reactions with multiple potential products, conditions such as temperature and reaction time can favor the formation of either the faster-forming kinetic product or the more stable thermodynamic product. wikipedia.orgnih.gov There are no specific studies available that analyze the kinetic versus thermodynamic control in transformations of this compound. Such studies would be crucial for optimizing reaction conditions to selectively obtain desired products.
Stereochemical Outcome and Control Mechanisms
The stereochemistry of this compound, which possesses a chiral center, is a critical aspect of its reactivity, particularly in asymmetric synthesis. The control of stereochemical outcomes in reactions is a significant area of chemical research. For instance, the stereoselective synthesis of vicinal anti-amino alcohols has been achieved from N-tert-butanesulfinyl aldimines and cyclopropanols, where the stereoselectivity is directed by the chiral sulfinyl group. nih.gov However, there are no published reports detailing the mechanisms of stereochemical control in reactions where this compound is a reactant or product. The development of stereoselective syntheses of related compounds, such as (2S,3R)- and (2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid, often relies on the use of chiral starting materials to control the stereocenters. elsevierpure.com
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Routes and Green Chemistry Approaches
The future synthesis of 2-Amino-2-(2-bromophenyl)ethanol and its derivatives is increasingly steering towards sustainable and environmentally friendly methods, in line with the principles of green chemistry. nih.gov Research is anticipated to focus on minimizing waste, reducing energy consumption, and utilizing non-toxic, renewable materials.
Key areas of development include:
Biocatalysis: The use of enzymes and whole-cell systems offers a highly efficient and eco-friendly route to chiral molecules. nih.gov Enzymes like dioxygenases, decarboxylases, and aminotransferases can be employed in enzymatic cascade reactions to produce chiral amino alcohols from simple precursors with high stereoselectivity under mild, aqueous conditions. nih.govjove.comnih.gov This approach avoids the harsh reagents and conditions often associated with traditional organic synthesis.
Continuous Flow Synthesis: Implementing continuous flow and microreactor technologies can significantly improve the safety, efficiency, and scalability of producing chiral active pharmaceutical ingredients (APIs) and their intermediates. rsc.org This technology allows for precise control over reaction parameters, leading to higher yields and purity while minimizing solvent usage and waste.
Recyclable Catalysts and Greener Solvents: A shift towards using recyclable catalysts, such as rhodium-based systems that can be recovered via simple chromatography, is a promising green strategy. rsc.org Furthermore, replacing conventional organic solvents with more environmentally benign alternatives like water or ethanol (B145695) is a critical aspect of developing sustainable synthetic protocols. rsc.orgorganic-chemistry.org
The table below summarizes potential green approaches for synthesizing 2-aryl-2-aminoethanol derivatives.
Table 1: Emerging Green Synthetic Approaches| Approach | Key Features | Potential Advantages for Synthesis |
|---|---|---|
| Biocatalysis | Use of enzymes (e.g., dioxygenases, aminotransferases) or whole-cell systems. nih.gov | High enantioselectivity, mild reaction conditions (aqueous media, room temperature), reduced environmental impact. jove.comnih.gov |
| Continuous Flow Chemistry | Reactions are performed in a continuously flowing stream within microreactors. rsc.org | Enhanced safety, improved heat and mass transfer, precise process control, easy scalability, and higher yields. rsc.org |
| Recyclable Heterogeneous Catalysts | Use of catalysts like Rh-MoOx/SiO2 that are easily separated from the reaction mixture. rsc.org | Reduced catalyst waste and cost, simplified product purification, potential for repeated use. rsc.org |
| Use of Green Solvents | Employing water, ethanol, or other environmentally friendly solvents. organic-chemistry.org | Reduced toxicity, improved safety profile, lower environmental pollution, and often lower cost. rsc.org |
Design and Synthesis of Advanced Chiral Building Blocks
Chiral amino alcohols are recognized as exceptionally versatile scaffolds in organic synthesis and medicinal chemistry. nih.govnih.gov this compound, as a member of this class, holds significant promise as an advanced chiral building block for constructing complex, high-value molecules.
The value of this compound stems from several key features:
Bifunctionality: The presence of both an amine and a hydroxyl group allows for sequential or selective reactions, making it a versatile synthon. researchgate.net
Chirality: The inherent chirality is crucial for the synthesis of enantiopure pharmaceuticals, where stereochemistry dictates biological activity.
Reactive Aryl Halide: The ortho-bromine atom on the phenyl ring serves as a convenient handle for a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This enables the introduction of diverse substituents, facilitating the creation of extensive compound libraries for structure-activity relationship (SAR) studies.
Future research will likely leverage these features to synthesize novel chiral ligands for asymmetric catalysis, complex natural products, and new pharmaceutical agents targeting a range of diseases. researchgate.net
Development of New Catalytic Systems for Transformations
Beyond being a synthetic target, this compound and its analogs are poised to become instrumental in the development of new catalytic systems. The adjacent Brønsted basic (amine) and Brønsted acidic (alcohol) sites can act in concert, making these molecules ideal candidates for bifunctional organocatalysis. researchgate.net
Future research directions in this area include:
Bifunctional Organocatalysis: Exploring the use of this compound as an organocatalyst for a variety of asymmetric transformations, such as aldol (B89426) condensations, Michael additions, and cycloadditions. researchgate.net These catalysts offer an inexpensive and metal-free alternative to traditional systems.
Ligand Development for Metal Catalysis: The compound can be modified to act as a chiral ligand for transition metals. The nitrogen and oxygen atoms can chelate to a metal center, creating a chiral environment that can induce enantioselectivity in catalytic reactions.
Chemoselective Catalysis: Developing catalytic systems that can selectively functionalize either the amine or the alcohol group is a significant challenge. For instance, copper-catalyzed systems have shown the ability to perform chemoselective N- or O-arylation of amino alcohols by carefully selecting the base and reaction conditions. nih.gov Similarly, palladium-catalyzed methods are being developed for selective C-H amination to generate related amino alcohol motifs. nih.gov
Advanced Computational Studies for Property Prediction and Mechanism Elucidation
Computational chemistry is becoming an indispensable tool in modern chemical research. For a molecule like this compound, advanced computational studies, particularly using methods like Density Functional Theory (DFT), can provide profound insights that guide experimental work. researchgate.net
Future computational research is expected to focus on:
Mechanism Elucidation: DFT studies can be employed to map out the reaction pathways for the synthesis and transformation of this compound. This allows researchers to understand the transition states, intermediates, and the roles of catalysts, helping to explain outcomes such as regio- and stereoselectivity. researchgate.netresearchgate.net
Property Prediction: Computational models can predict various physicochemical properties of the molecule and its derivatives, including reactivity, stability, and spectroscopic characteristics. This predictive power can accelerate the design of new molecules with desired functions.
Catalyst Design: By modeling the interaction between the amino alcohol (as a ligand or organocatalyst) and substrates, researchers can rationally design more efficient and selective catalytic systems. Computational screening can identify promising catalyst structures before committing to laboratory synthesis.
The table below outlines the potential applications of computational studies for this compound.
Table 2: Applications of Advanced Computational Studies| Computational Method | Application Area | Expected Insights |
|---|---|---|
| Density Functional Theory (DFT) | Reaction Mechanism Studies | Elucidation of transition states, kinetic vs. thermodynamic control, understanding catalyst-substrate interactions. researchgate.net |
| Molecular Dynamics (MD) | Conformational Analysis | Predicting stable conformations, understanding solvent effects, and studying interactions with biological targets. |
| Quantitative Structure-Activity Relationship (QSAR) | Drug Discovery | Correlating structural features with biological activity to guide the design of more potent pharmaceutical agents. |
Integration into Cascade and One-Pot Synthetic Strategies
Cascade and one-pot reactions represent a highly efficient approach in organic synthesis by combining multiple reaction steps in a single flask, thereby saving time, resources, and reducing waste. The bifunctional nature of this compound makes it an excellent substrate for such elegant and atom-economical processes.
Emerging applications in this domain include:
Enzymatic Cascades: As mentioned, multi-enzyme cascades can be designed for the one-pot synthesis of chiral amino alcohols from simple starting materials, achieving multiple transformations in a single vessel. jove.comrsc.org
Synthesis of Heterocycles: The compound is a prime candidate for one-pot syntheses of important nitrogen- and oxygen-containing heterocycles. For example, a reaction could be designed where the amine first reacts to form an intermediate, which then undergoes an intramolecular cyclization involving the hydroxyl group or a transformation at the bromophenyl ring. One-pot methods are increasingly used for synthesizing complex scaffolds like benzoxazoles and pyrroloindolines. nih.govnih.gov
Multicomponent Reactions (MCRs): This compound could be used as a key component in MCRs, where three or more reactants combine in a single step to form a complex product. The reactive groups on this compound could participate in sequential bond-forming events to rapidly build molecular complexity.
These advanced synthetic strategies highlight the trend towards creating complex molecular architectures with maximum efficiency and minimal environmental impact, a field where this compound is expected to play a significant role.
Q & A
Q. What are the recommended synthetic routes for enantiomerically pure 2-Amino-2-(2-bromophenyl)ethanol?
The compound is synthesized via asymmetric hydrogenation of a ketone precursor using chiral catalysts such as Ru-BINAP complexes. This method ensures high enantiomeric excess (ee) by optimizing reaction parameters like temperature, pressure, and solvent polarity. Post-synthesis, the product is purified via crystallization or chromatography .
Q. How should researchers handle and store this compound to maintain stability?
Store the compound in airtight containers under inert atmosphere at room temperature (RT) or -20°C. For stock solutions in DMSO, aliquot and store at -80°C (stable for 6 months) or -20°C (stable for 1 month). Avoid repeated freeze-thaw cycles to prevent degradation. Solubility can be enhanced by sonication at 37°C .
Q. What analytical techniques are critical for confirming structural identity and purity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms the chiral center and bromophenyl group. Mass spectrometry (MS) validates molecular weight, while elemental analysis ensures stoichiometric purity. High-performance liquid chromatography (HPLC) with chiral columns quantifies enantiomeric excess .
Advanced Research Questions
Q. How can enantiomeric excess (ee) be optimized during chiral synthesis?
Screen chiral catalysts (e.g., Ru-, Rh-, or Ir-based complexes) and ligands (e.g., BINAP, Josiphos) under varying conditions (pH, solvent polarity, H₂ pressure). Kinetic resolution or dynamic kinetic asymmetric transformation (DYKAT) strategies may improve selectivity. Monitor ee via chiral HPLC or polarimetry .
Q. What experimental designs are suitable for studying receptor-binding interactions of this compound?
Use radiolabeled (e.g., ³H or ¹⁴C) derivatives in competitive binding assays with TAAR1 or dopaminergic receptors. Cell-based luciferase reporter assays or calcium flux measurements quantify activation/inhibition. Molecular docking simulations can predict binding modes using crystallographic receptor data .
Q. How does bromine substitution at the phenyl ring influence reactivity compared to fluoro or chloro analogs?
Bromine’s larger atomic radius and lower electronegativity enhance π-π stacking and polarizability, increasing affinity for hydrophobic receptor pockets. Comparative studies with 2-Amino-2-(4-fluorophenyl)ethanol and 2-Amino-2-(4-chlorophenyl)ethanol reveal differences in metabolic stability and binding kinetics via Hammett analysis .
Q. What strategies mitigate racemization during derivatization reactions?
Use mild, non-acidic conditions (e.g., enzymatic acylation) for hydroxyl or amino group modifications. Protect the chiral center with tert-butoxycarbonyl (Boc) or benzyl (Bn) groups during reactions. Monitor racemization via circular dichroism (CD) spectroscopy .
Comparative and Methodological Questions
Q. How do solvent systems impact catalytic efficiency in asymmetric synthesis?
Polar aprotic solvents (e.g., THF, DMF) enhance catalyst solubility and substrate accessibility, while non-polar solvents (e.g., hexane) improve stereoselectivity. Solvent screening via Design of Experiments (DoE) identifies optimal dielectric constants and hydrogen-bonding parameters .
Q. What computational methods predict the compound’s pharmacokinetic properties?
Quantitative Structure-Activity Relationship (QSAR) models estimate logP, bioavailability, and blood-brain barrier permeability. Density Functional Theory (DFT) calculations analyze electronic effects of bromine on reaction intermediates .
Q. How can researchers resolve contradictory data in receptor activation studies?
Validate assays with orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays). Control for off-target effects using knockout cell lines or siRNA silencing. Statistical meta-analysis of dose-response curves clarifies EC₅₀ discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
